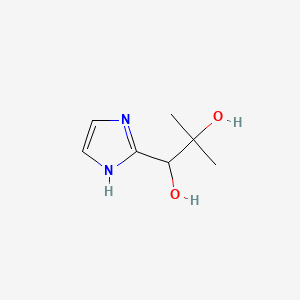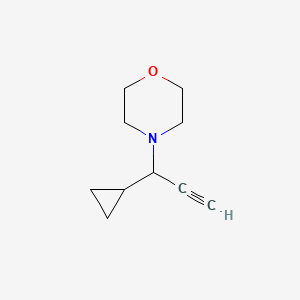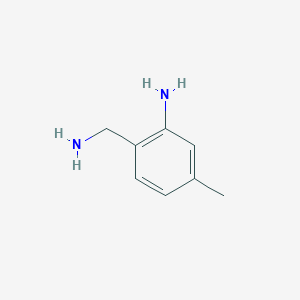
ethyl7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 7th position, and a 1,1-dioxo group on the benzothiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
The synthesis of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Iodine Atom: The iodine atom is introduced at the 7th position using iodination reactions, often involving iodine or iodine-containing reagents.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiadiazine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities, such as antimicrobial and antiviral properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including antihypertensive and anticancer activities, are explored in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. For example, benzothiadiazines are known to modulate ion channels and receptors, affecting cellular processes such as signal transduction and metabolism .
Comparación Con Compuestos Similares
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate can be compared with other benzothiadiazine derivatives, such as:
Ethyl 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 7-bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9IN2O4S |
|---|---|
Peso molecular |
380.16 g/mol |
Nombre IUPAC |
ethyl 7-iodo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |
InChI |
InChI=1S/C10H9IN2O4S/c1-2-17-10(14)9-12-7-4-3-6(11)5-8(7)18(15,16)13-9/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
DNBPVWWVMZIPKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















